
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
化学反応の分析
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position with halogens or hydroxyl groups has been shown to enhance antimicrobial activity .
科学的研究の応用
In chemistry, it is used as a scaffold for designing antimicrobial agents . In biology and medicine, benzofuran derivatives, including 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-, have shown promise in the treatment of skin diseases such as cancer and psoriasis . Additionally, these compounds have been investigated for their anticancer activities, with significant cell growth inhibitory effects observed in various cancer cell lines . In the industry, benzofuran derivatives are used in the development of new therapeutic agents with improved bioavailability .
作用機序
The mechanism of action of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The unique structural features of this compound allow it to interact with various biological targets, leading to its wide range of biological activities . For example, the presence of halogens or hydroxyl groups at the 4-position enhances its antimicrobial activity by targeting specific microbial enzymes . Additionally, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells .
類似化合物との比較
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features and biological activities but differ in their specific applications and potency. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases, while angelicin has shown promise as an anticancer agent .
特性
CAS番号 |
842169-04-4 |
|---|---|
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC名 |
5-chloro-6-methyl-3-(4-methylphenyl)-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C16H15ClO2/c1-10-3-5-12(6-4-10)16(18)9-19-15-7-11(2)14(17)8-13(15)16/h3-8,18H,9H2,1-2H3 |
InChIキー |
OLWPUDVYTLOTFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(COC3=C2C=C(C(=C3)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


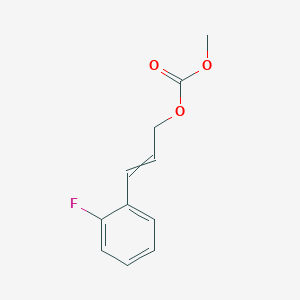
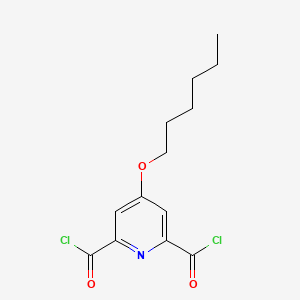
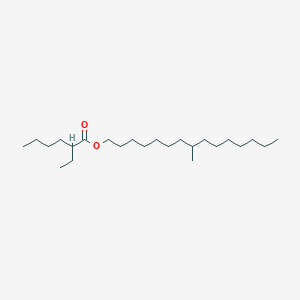
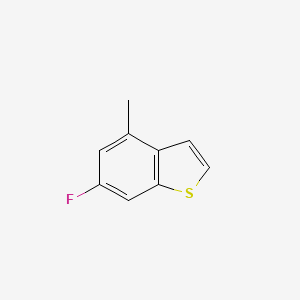
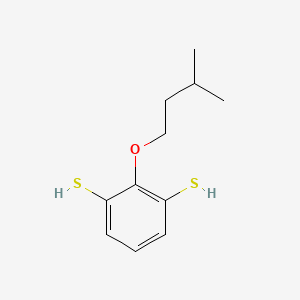
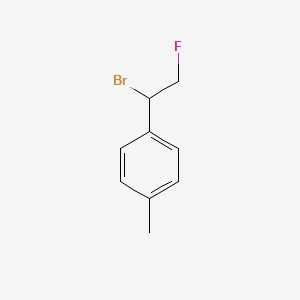
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
methanone](/img/structure/B14205748.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)

